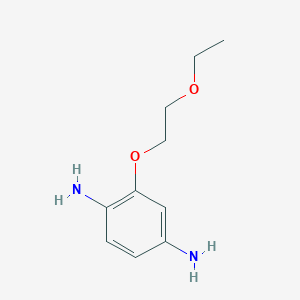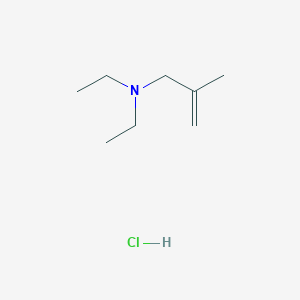
N-(2,4-Dichlorophenyl)benzenecarboximidoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-Dichlorophenyl)benzenecarboximidoyl chloride is an organic compound with the molecular formula C13H8Cl2N It is a derivative of benzenecarboximidoyl chloride, where the phenyl ring is substituted with two chlorine atoms at the 2 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dichlorophenyl)benzenecarboximidoyl chloride typically involves the reaction of 2,4-dichloroaniline with benzenecarboximidoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation.
化学反应分析
Types of Reactions
N-(2,4-Dichlorophenyl)benzenecarboximidoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, although the presence of electron-withdrawing chlorine atoms makes it less reactive.
Hydrolysis: The compound can be hydrolyzed to form the corresponding amide and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid can be used, but the reaction conditions need to be carefully controlled due to the deactivating effect of the chlorine atoms.
Hydrolysis: The reaction is usually performed in the presence of water or aqueous base at room temperature.
Major Products
Nucleophilic Substitution: The major products are substituted benzenecarboximidoyl derivatives.
Electrophilic Aromatic Substitution: Products include nitrated or sulfonated derivatives.
Hydrolysis: The major products are the corresponding amide and hydrochloric acid.
科学研究应用
N-(2,4-Dichlorophenyl)benzenecarboximidoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2,4-Dichlorophenyl)benzenecarboximidoyl chloride depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms can enhance its binding affinity to certain molecular targets, making it a potent compound for various applications.
相似化合物的比较
Similar Compounds
N-(2-Chlorophenyl)benzenecarboximidoyl chloride: Similar structure but with only one chlorine atom.
N-(4-Chlorophenyl)benzenecarboximidoyl chloride: Another similar compound with a single chlorine atom at the 4 position.
N-(2,4-Dichlorophenyl)acetamide: A related compound with an acetamide group instead of the benzenecarboximidoyl chloride.
Uniqueness
N-(2,4-Dichlorophenyl)benzenecarboximidoyl chloride is unique due to the presence of two chlorine atoms, which significantly influence its chemical reactivity and biological activity. The dual substitution pattern can enhance its stability and binding properties, making it a valuable compound for various applications.
属性
CAS 编号 |
97661-67-1 |
|---|---|
分子式 |
C13H8Cl3N |
分子量 |
284.6 g/mol |
IUPAC 名称 |
N-(2,4-dichlorophenyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C13H8Cl3N/c14-10-6-7-12(11(15)8-10)17-13(16)9-4-2-1-3-5-9/h1-8H |
InChI 键 |
HNQVXSDILBBLQP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=NC2=C(C=C(C=C2)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-Ethoxyethoxy)methoxy]propane](/img/structure/B14331760.png)
![1,1',1''-(Ethane-1,1,1-triyl)tris{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14331767.png)
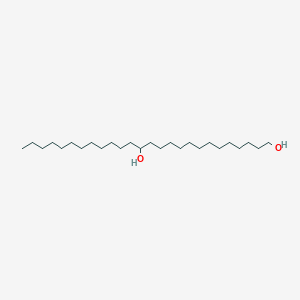

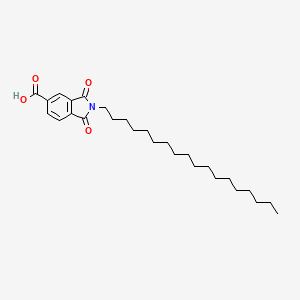
![4-[4-(Acetyloxy)phenyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14331783.png)
![Oxetane, 3,3'-[1,3-phenylenebis(oxymethylene)]bis[3-ethyl-](/img/structure/B14331793.png)
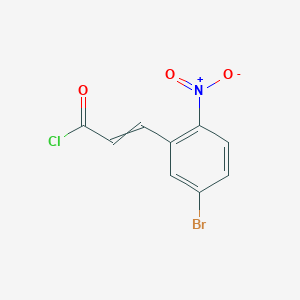
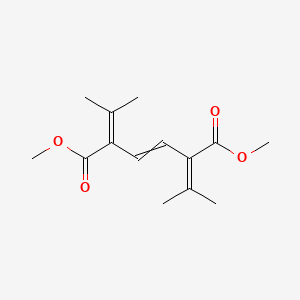
![2-{[(Pentafluorophenyl)methyl]amino}phenol](/img/structure/B14331823.png)
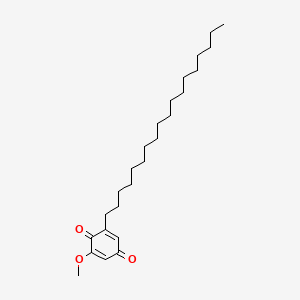
![9,10-Bis[(2,4-dimethylphenyl)methyl]anthracene](/img/structure/B14331836.png)
